N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a molecular formula of C23H32N4 This compound is characterized by the presence of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a pentyl chain and a diethylamino benzyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. It can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylamino)benzyl]-N-isopropylamine
- N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine
- N-[4-(diethylamino)benzyl]-N-(1-pentyl-1H-benzimidazol-2-yl)amine
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H32N4 |
---|---|
Molecular Weight |
364.5g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C23H32N4/c1-4-7-10-17-27-22-12-9-8-11-21(22)25-23(27)24-18-19-13-15-20(16-14-19)26(5-2)6-3/h8-9,11-16H,4-7,10,17-18H2,1-3H3,(H,24,25) |
InChI Key |
KFQAFZGATUOEFU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.